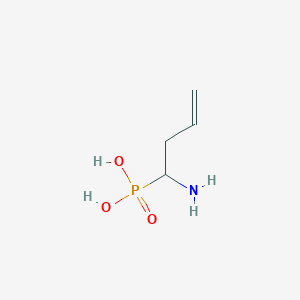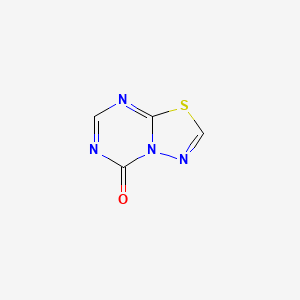
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxole, characterized by the presence of two methoxy groups and an ethenyl group attached to the benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxy-1,3-benzodioxole.
Alkylation: The starting material undergoes alkylation with an ethenylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzodioxole.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-2,3-dimethoxy-4,5-methylenedioxybenzene: Similar structure with an allyl group instead of an ethenyl group.
4,5-Dimethoxy-6-(2-nitro-1-propenyl)-1,3-benzodioxole: Contains a nitro group and a propenyl group.
Uniqueness
5-Ethenyl-4,6-dimethoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
| 79553-88-1 | |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5-ethenyl-4,6-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O4/c1-4-7-8(12-2)5-9-11(10(7)13-3)15-6-14-9/h4-5H,1,6H2,2-3H3 |
Clave InChI |
XXQUINKHHYKIHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)OCO2)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)

